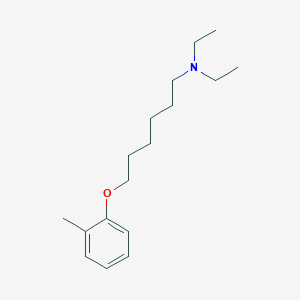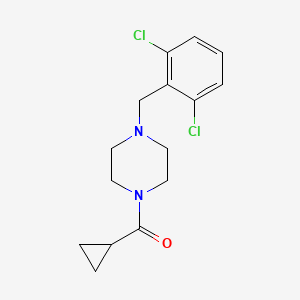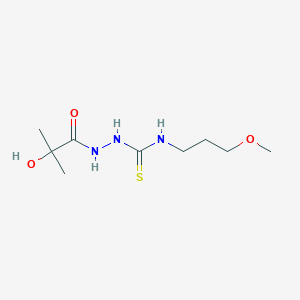![molecular formula C8H10N6S4 B4682682 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B4682682.png)
5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine)
Übersicht
Beschreibung
5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine), also known as BDTA, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound possesses a unique structure that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is not fully understood. However, several studies have suggested that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This makes 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) a potential candidate for the treatment of hyperpigmentation disorders. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels. This makes 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) a potential candidate for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been found to exhibit a wide range of biochemical and physiological effects. Several studies have shown that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) possesses potent antitumor activity against various cancer cell lines. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has also been found to possess antimicrobial, antiviral, and anti-inflammatory properties. Furthermore, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been found to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is its unique structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is not fully understood, which makes it challenging to develop drugs based on this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine). One of the potential applications of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is in the treatment of cancer. Further studies are needed to investigate the antitumor activity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) and its mechanism of action. Another potential application of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is in the treatment of neurodegenerative disorders. Further studies are needed to investigate the activity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) against acetylcholinesterase and butyrylcholinesterase. Furthermore, the antioxidant activity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) makes it a potential candidate for the treatment of oxidative stress-related diseases. Further studies are needed to investigate the antioxidant activity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) and its mechanism of action. Overall, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has the potential to become a valuable tool in the field of medicinal chemistry, and further research is needed to fully understand its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) exhibits potent antitumor activity against various cancer cell lines. It has also been found to possess antimicrobial, antiviral, and anti-inflammatory properties. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been shown to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Furthermore, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been found to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
5-[(E)-4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]but-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6S4/c9-5-11-13-7(17-5)15-3-1-2-4-16-8-14-12-6(10)18-8/h1-2H,3-4H2,(H2,9,11)(H2,10,12)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHNZDCGFQPCL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCSC1=NN=C(S1)N)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CSC1=NN=C(S1)N)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4682613.png)
![1-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4682635.png)


![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4682657.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4682663.png)
![4-(benzylthio)-2-ethyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B4682669.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4682676.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4682686.png)

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4682693.png)
![[2-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4682701.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4682714.png)